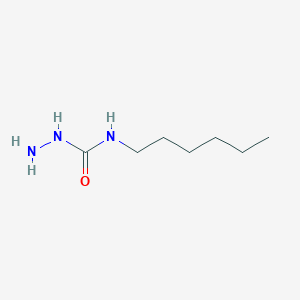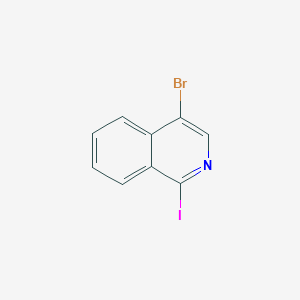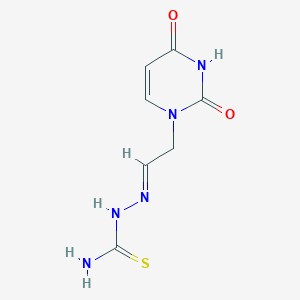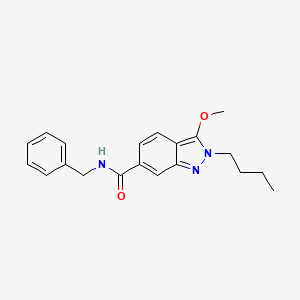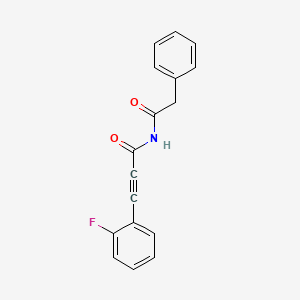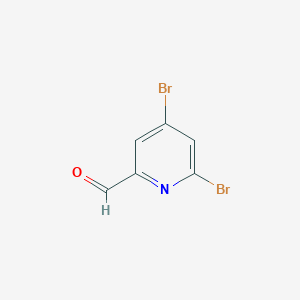
4,6-Dibromopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromopicolinaldehyde is an organic compound with the molecular formula C6H3Br2NO. It is a derivative of picolinaldehyde, where two bromine atoms are substituted at the 4 and 6 positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the reaction of picolinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{NO} + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{NO} + 2\text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into 4,6-dibromopicolinyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products Formed:
Oxidation: 4,6-Dibromopicolinic acid.
Reduction: 4,6-Dibromopicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dibromopicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromopicolinaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. Its aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Comparison with Similar Compounds
4-Bromopicolinaldehyde: Contains a single bromine atom at the 4 position.
6-Bromopicolinaldehyde: Contains a single bromine atom at the 6 position.
4,6-Dichloropicolinaldehyde: Contains chlorine atoms instead of bromine at the 4 and 6 positions.
Uniqueness: 4,6-Dibromopicolinaldehyde is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and properties. This dual substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various research applications.
Properties
CAS No. |
1060815-81-7 |
|---|---|
Molecular Formula |
C6H3Br2NO |
Molecular Weight |
264.90 g/mol |
IUPAC Name |
4,6-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChI Key |
UKDYFTSLLKQSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


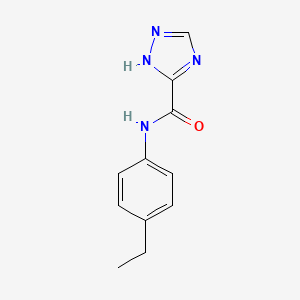

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
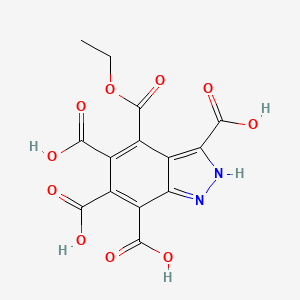
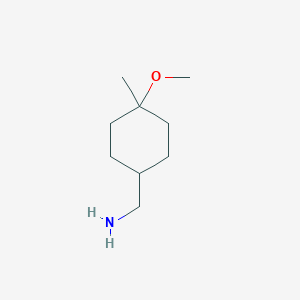
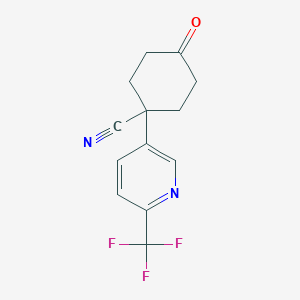
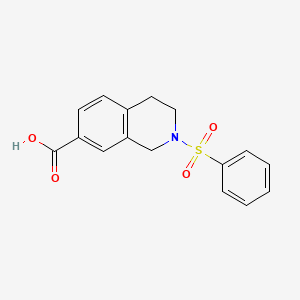
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
